tert-Butyl 4-methyl-1H-indole-2-carboxylate synthesis pathways
tert-Butyl 4-methyl-1H-indole-2-carboxylate synthesis pathways
The Hemetsberger-Knittel Indole Synthesis is the most direct and regioselective route for accessing tert-butyl 4-methyl-1H-indole-2-carboxylate . Unlike the Fischer or Reissert methods, which often require complex isomer separation or lengthy esterification steps for this specific substitution pattern, the Hemetsberger pathway leverages steric parameters to force the formation of the 4-methyl isomer while allowing the direct use of the tert-butyl ester moiety.
Executive Summary
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Target Molecule: tert-Butyl 4-methyl-1H-indole-2-carboxylate
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Primary Application: Key scaffold for kinase inhibitors (e.g., substituted indolinones), peptidomimetics, and drug discovery requiring an acid-labile protecting group at the C2 position.
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Recommended Pathway: Hemetsberger-Knittel Indole Synthesis .[1][2][3]
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Rationale: This route offers superior regiocontrol for 4-substituted indoles starting from inexpensive 2-methylbenzaldehyde . It avoids the harsh acidic conditions of the Fischer synthesis (which could cleave the tert-butyl ester) and bypasses the multi-step hydrolysis/re-esterification required by the Reissert method.
Retrosynthetic Analysis
The strategic disconnection focuses on the C2–C3 alkene and the N1–C7a bond formation. The tert-butyl group is introduced early via the azidoacetate precursor, preventing the need for late-stage esterification of a sterically crowded carboxylic acid.
Figure 1: Retrosynthetic logic prioritizing the Hemetsberger-Knittel disconnection.
Primary Pathway: The Hemetsberger-Knittel Synthesis
Mechanistic Logic
This pathway proceeds via the condensation of 2-methylbenzaldehyde with tert-butyl azidoacetate . The key to the 4-methyl regioselectivity lies in the thermolysis step. The generated nitrene intermediate attacks the aromatic ring to form the indole.
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Regiocontrol: The nitrene can theoretically attack either ortho position of the phenyl ring. However, in 2-methylbenzaldehyde, one ortho position is blocked by the methyl group. This forces the insertion exclusively into the unsubstituted ortho position (C6 of the aldehyde), placing the original methyl group at the C4 position of the resulting indole.
Figure 2: Reaction mechanism highlighting the nitrene insertion cascade.
Experimental Protocol
Step 1: Preparation of tert-Butyl Azidoacetate
Note: If not commercially available, this reagent is easily prepared.
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Reagents: tert-Butyl bromoacetate (1.0 equiv), Sodium azide (1.2 equiv), DMSO (Solvent).
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Procedure:
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Dissolve sodium azide in DMSO (0.5 M concentration).
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Add tert-butyl bromoacetate dropwise at 0°C to control the exotherm.
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Stir at room temperature for 4 hours.
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Workup: Dilute with water, extract with diethyl ether (avoid halogenated solvents to prevent potential explosive hazards with azides), wash with brine, and dry over MgSO₄.
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Caution: Azides are shock-sensitive. Do not concentrate to dryness with heat. Use a rotary evaporator with a water bath <30°C.
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Step 2: Condensation (Formation of the Vinyl Azide)
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Reagents: 2-Methylbenzaldehyde (1.0 equiv), tert-Butyl azidoacetate (1.2 equiv), Sodium ethoxide (NaOEt) (1.2 equiv, 21% wt in EtOH).
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Procedure:
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Prepare a solution of 2-methylbenzaldehyde and tert-butyl azidoacetate in anhydrous ethanol (0.5 M) at -10°C.
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Add the NaOEt solution dropwise over 30 minutes. The low temperature is critical to prevent premature decomposition of the azide.
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Stir at 0°C for 2 hours until TLC indicates consumption of the aldehyde.
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Workup: Pour into saturated NH₄Cl solution. Extract with ethyl acetate. Wash with water and brine.
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Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product, tert-butyl 2-azido-3-(2-methylphenyl)acrylate , is a light yellow solid/oil.
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Step 3: Thermolysis (Indole Formation)
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Reagents: Anhydrous Xylene (or Toluene for lower temp/longer time).
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Procedure:
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Prepare a dilute solution (0.1 M) of the vinyl azide in xylene. Dilution is essential to prevent intermolecular side reactions.
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Heat the solution to reflux (approx. 140°C) under nitrogen.
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Monitor nitrogen evolution (bubbling). The reaction is typically complete when gas evolution ceases (1–3 hours).
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Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.
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Purification: Recrystallize from hexanes or purify via column chromatography (Hexanes/EtOAc 8:2) to yield tert-butyl 4-methyl-1H-indole-2-carboxylate .
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Alternative Pathway: Modified Reissert Synthesis
Use this route if working on a multi-kilogram scale where azide handling is prohibited.
This classical method builds the indole core via reductive cyclization but requires a specific precursor to achieve the 4-methyl substitution.
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Precursor Requirement: 3-Nitro-o-xylene (1-nitro-2,3-dimethylbenzene).
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Note: Using standard o-nitrotoluene yields unsubstituted indole. Using 2-nitro-m-xylene yields 7-methylindole. You must use 3-nitro-o-xylene to place the methyl at C4.
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Workflow:
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Condensation: 3-Nitro-o-xylene + Diethyl oxalate + KOEt
Ethyl pyruvate intermediate. -
Reduction: Zn dust / Acetic acid
Reductive cyclization to Ethyl 4-methylindole-2-carboxylate . -
Transesterification: The ethyl ester must be converted to the tert-butyl ester. Direct transesterification is difficult.
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Hydrolysis & Esterification: Hydrolyze to the acid (LiOH/THF), then react with N,N-dimethylformamide di-tert-butyl acetal in refluxing toluene to form the tert-butyl ester under neutral conditions.
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Comparison of Methodologies
| Feature | Hemetsberger-Knittel (Recommended) | Modified Reissert |
| Step Count | 2 (from commercial aldehyde) | 4 (Condensation, Reduction, Hydrolysis, Esterification) |
| Atom Economy | High | Low (Loss of oxalate/oxygen) |
| Regioselectivity | Excellent (>95%) | Excellent (Symmetry dictated) |
| Safety Profile | Moderate (Azide handling required) | High (Standard reagents) |
| Ester Compatibility | Direct t-Bu ester synthesis | Requires post-synthesis installation |
Analytical Data & Validation
To validate the synthesis of the correct isomer (4-methyl vs. 6-methyl), use 1H NMR NOE (Nuclear Overhauser Effect) experiments.
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4-Methyl Isomer: Irradiation of the methyl group signal (approx.
2.5 ppm) will show an NOE enhancement of the C3-H signal (approx. 7.2 ppm, d) and the C5-H signal. -
6-Methyl Isomer: Irradiation of the methyl group will show enhancement of C5-H and C7-H , but no enhancement of C3-H .
References
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Hemetsberger, H., & Knittel, D. (1972).[1][2] Synthese und Thermolyse von
-Azidoacrylestern.[1][4] Monatshefte für Chemie, 103, 194–204.[1] Link -
Gribble, G. W. (2000).[1][2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075. Link
- Karmakar, R., et al. (2014). Synthesis of 4-substituted indoles via Hemetsberger reaction. Tetrahedron Letters, 55(4), 882-885.
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Widmer, U. (1983). A convenient synthesis of tert-butyl esters. Synthesis, 1983(02), 135-136. (For the acetal esterification method). Link
Sources
- 1. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Hemetsberger indole synthesis - wikidoc [wikidoc.org]
- 3. Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
